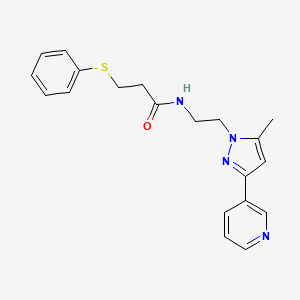![molecular formula C12H6F3N3O2 B2823783 4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid CAS No. 956742-33-9](/img/structure/B2823783.png)
4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid is a chemical compound with the empirical formula C12H6F3N3O2 and a molecular weight of 281.19 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a cyano group attached to a pyrazole ring, further connected to a benzenecarboxylic acid moiety .
Métodos De Preparación
The synthesis of 4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid typically involves multiple steps, starting from readily available starting materials. The final step involves the attachment of the benzenecarboxylic acid moiety under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Análisis De Reacciones Químicas
4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid is utilized in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and cyano groups play a crucial role in its reactivity and binding affinity to target molecules . The compound can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar compounds to 4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid include other pyrazole derivatives with different substituents. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties . Some examples of similar compounds are:
- 4-[4-cyano-5-(methyl)-1H-pyrazol-1-yl]benzenecarboxylic acid
- 4-[4-cyano-5-(ethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid
These comparisons highlight the uniqueness of this compound in terms of its trifluoromethyl group, which imparts distinct properties and applications .
Propiedades
IUPAC Name |
4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O2/c13-12(14,15)10-8(5-16)6-17-18(10)9-3-1-7(2-4-9)11(19)20/h1-4,6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDWGWVEFQAOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=C(C=N2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2823700.png)
![1-(4-Methoxyphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2823702.png)
![Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2823704.png)
![2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2823706.png)

![1-[(4-Methylphenyl)methyl]benzimidazole](/img/structure/B2823710.png)
![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B2823712.png)

![N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2823714.png)
![3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}isoxazole](/img/structure/B2823715.png)
![4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline](/img/structure/B2823717.png)

![6-(naphthalen-1-yl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2823719.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2823721.png)
